L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-
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Overview
Description
L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is a complex peptide composed of multiple amino acids This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC to form reactive intermediates.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions, leading to the formation of dityrosine or kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are used for reducing disulfide bonds.
Substitution: Various reagents like alkylating agents or acylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Dityrosine, kynurenine derivatives.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to interfere with specific metabolic pathways.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in amino acid metabolism, leading to therapeutic effects in conditions like cancer.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.
L-Serine: A non-essential amino acid involved in the biosynthesis of proteins.
L-Tyrosine: A precursor to neurotransmitters and hormones.
L-Tryptophan: An essential amino acid and precursor to serotonin.
L-Isoleucine: An essential amino acid important for protein synthesis and energy production.
Uniqueness
L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic purposes.
Properties
CAS No. |
708259-73-8 |
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Molecular Formula |
C33H43N7O9 |
Molecular Weight |
681.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H43N7O9/c1-3-17(2)28(32(47)39-26(33(48)49)14-27(35)43)40-31(46)25(13-19-15-36-23-7-5-4-6-21(19)23)38-30(45)24(37-29(44)22(34)16-41)12-18-8-10-20(42)11-9-18/h4-11,15,17,22,24-26,28,36,41-42H,3,12-14,16,34H2,1-2H3,(H2,35,43)(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,48,49)/t17-,22-,24-,25-,26-,28-/m0/s1 |
InChI Key |
QZTSEIIUWWBLMQ-QSMDZIDFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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